Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate is a complex chemical compound known for its versatile applications in scientific research. This compound is characterized by its intricate structure, which includes a benzoate ester, a chlorophenyl thioether, and an acetamido group. Its unique configuration makes it a subject of interest in various fields of study, including chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-2-22-17(21)12-3-7-14(8-4-12)19-16(20)11-23-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTLQRIMGFRPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with ethyl 4-aminobenzoate in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of solvents, catalysts, and purification methods is crucial to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an ethyl ester group, an acetamido group, and a thioether linkage with a chlorophenyl substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to a class of thioether-containing molecules known for their varied biological activities. The presence of the 4-chlorophenyl group enhances its chemical reactivity, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:
| Microorganism | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Chloramphenicol | 25 |
| Escherichia coli | 100 | Ciprofloxacin | 20 |
These results suggest that the compound can inhibit bacterial growth effectively and may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In cellular models, it has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely mediated through the inhibition of specific kinases involved in inflammatory signaling pathways.
Anticancer Activity
The anticancer potential of this compound has garnered significant attention. Studies indicate that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : this compound activates caspase pathways, promoting programmed cell death in cancer cells.
- Inhibition of Tumor Growth : In animal models, administration of the compound resulted in significant tumor size reduction compared to control groups.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 12 | Inhibition of proliferation |
The molecular mechanism underlying the biological activity of this compound involves several key interactions:
- Enzyme Inhibition : The compound selectively binds to certain enzymes, such as cytochrome P450, inhibiting their activity and affecting metabolic pathways critical for cancer cell survival and proliferation.
- Signal Transduction Modulation : It modulates cell signaling pathways that regulate apoptosis and inflammation, thereby influencing cellular responses to stress and damage.
Case Studies
A recent study highlighted the efficacy of this compound in an animal model of breast cancer. Mice treated with the compound showed a significant decrease in tumor growth compared to untreated controls, demonstrating its potential as an effective therapeutic agent .
Another study focused on its anti-inflammatory effects in a model of acute inflammation induced by lipopolysaccharides (LPS). The treatment with this compound resulted in reduced levels of inflammatory markers and improved histological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
